molecular formula C17H18F3N3O3 B1680188 RU 58841 CAS No. 154992-24-2

RU 58841

カタログ番号: B1680188
CAS番号: 154992-24-2
分子量: 369.34 g/mol
InChIキー: ARBYGDBJECGMGA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Discovery and Initial Development at Roussel Uclaf

RU58841 was first synthesized in the 1980s by Roussel Uclaf , a French pharmaceutical company renowned for its work on steroidal and nonsteroidal antiandrogens. The compound emerged from a broader research initiative targeting androgen-dependent conditions such as acne, hirsutism, and androgenetic alopecia. Early preclinical studies demonstrated its potent antiandrogenic activity in animal models, including stumptailed macaques, where topical application increased anagen-phase hair follicles without systemic absorption. Structural similarities to nilutamide and flutamide positioned RU58841 as a promising candidate for localized therapy, avoiding the systemic side effects associated with oral antiandrogens.

Roussel Uclaf’s research emphasized its high affinity for androgen receptors, with in vitro studies showing 70% inhibition of dihydrotestosterone (DHT) binding. Despite promising results, internal corporate shifts—including the 1997 acquisition of Roussel Uclaf by Hoechst AG —led to the discontinuation of RU58841’s development within the company.

Nomenclature and Identification (RU-58841, PSK-3841, HMR-3841)

The compound’s nomenclature reflects its corporate lineage:

  • RU-58841 : The prefix “RU” denotes Roussel Uclaf, followed by a serial identifier.
  • PSK-3841 : After ProSkelia (a subsidiary of ProStrakan) acquired rights, the compound was rebranded with the “PSK” prefix.
  • HMR-3841 : Following Hoechst AG’s acquisition, the compound was briefly designated under the Hoechst Marion Roussel (HMR) division.
Name Assigning Entity Era
RU-58841 Roussel Uclaf 1980s–1997
HMR-3841 Hoechst Marion Roussel 1997–1999
PSK-3841 ProSkelia/ProStrakan 2000s–2010s

Corporate Evolution and Research Transfer

From Roussel Uclaf to Aventis

The 1997 acquisition of Roussel Uclaf by Hoechst AG consolidated its assets into Hoechst Marion Roussel (HMR) . Subsequent mergers between Hoechst and Rhône-Poulenc in 1999 formed Aventis , a global pharmaceutical conglomerate. During this transition, RU58841 was deprioritized in favor of other pipeline candidates, though patents remained under Aventis’ portfolio.

ProSkelia/ProStrakan Acquisition and Development

In the early 2000s, Aventis spun off its dermatology-focused subsidiary ProSkelia , which rebranded as ProStrakan after a merger with Strakan in 2005. ProStrakan initiated Phase I/II trials for PSK-3841 (RU58841) in androgenetic alopecia, citing its localized efficacy and lack of systemic antiandrogenic effects. However, corporate restructuring and financial constraints led ProStrakan to classify PSK-3841 as a non-priority asset by 2008, seeking external partners for further development.

Patent History and Intellectual Property Timeline

RU58841’s patent trajectory mirrors its corporate journey:

Patent/Application Assignee Key Details
US20080064745A1 (2008) Roussel Uclaf/Aventis Covers antiandrogenic imidazolidines for topical use.
EP0937101B1 (1999) Hoechst Marion Roussel Protects hydantoin derivatives for treating alopecia.
WO2005048986A1 (2005) ProSkelia Details PSK-3841 formulations for hair disorders.

Critical patents expired between 2012 and 2014, enabling generic synthesis by entities such as Hubei Vanz Pharm Co Ltd . However, no major pharmaceutical company has pursued FDA approval, leaving RU58841 in regulatory limbo despite ongoing gray-market availability.

特性

IUPAC Name

4-[3-(4-hydroxybutyl)-4,4-dimethyl-2,5-dioxoimidazolidin-1-yl]-2-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N3O3/c1-16(2)14(25)23(15(26)22(16)7-3-4-8-24)12-6-5-11(10-21)13(9-12)17(18,19)20/h5-6,9,24H,3-4,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARBYGDBJECGMGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1CCCCO)C2=CC(=C(C=C2)C#N)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20165781
Record name RU 58841
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20165781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154992-24-2
Record name 4-[3-(4-Hydroxybutyl)-4,4-dimethyl-2,5-dioxo-1-imidazolidinyl]-2-(trifluoromethyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154992-24-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name RU 58841
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154992242
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RU 58841
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20165781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RU-58841
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0D8FJQ0ADW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

準備方法

Synthetic Routes and Reaction Conditions

RU-58841 can be synthesized through various methods. One common approach involves building the hydantoin moiety or by aryl coupling to 5,5-dimethylhydantoin . The synthetic route typically involves the following steps:

Industrial Production Methods

Industrial production methods for RU-58841 are similar to the synthetic routes mentioned above but are optimized for large-scale production. These methods often involve the use of automated reactors and continuous flow processes to ensure high yield and purity of the final product .

化学反応の分析

Types of Reactions

RU-58841 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

科学的研究の応用

作用機序

RU-58841 operates by inhibiting the binding of dihydrotestosterone (DHT) to androgen receptors in hair follicles. DHT is a hormone associated with hair loss, especially in individuals genetically predisposed to male-pattern baldness. By competitively binding to these receptors, RU-58841 prevents DHT from exerting its effects, thereby mitigating hair loss and promoting hair growth .

類似化合物との比較

Comparison with Similar Compounds

Mechanism of Action

Compound Class Mechanism Key Findings
RU 58841 Non-steroidal antiandrogen AR antagonist (competitive binding) 30x higher AR affinity vs. flutamide/Anandron; no systemic activity
Cyproterone Acetate Steroidal antiandrogen AR antagonist; progestogenic activity Effective orally but causes feminization in males, requires contraception
Flutamide Non-steroidal antiandrogen AR antagonist (weak systemic activity) Requires high doses (375 µg/day); systemic effects on liver and F.O.
Finasteride 5α-reductase inhibitor Reduces systemic DHT levels Lowers DHT by ~70%; linked to sexual dysfunction and fetal feminization
Minoxidil Vasodilator Enhances blood flow to follicles No antiandrogenic action; improves nutrient delivery but limited efficacy
CB-03-01 Non-steroidal antiandrogen AR antagonist (topical) Similar mechanism to this compound; limited data on efficacy and higher cost

Efficacy in Preclinical Models

  • This compound :

    • Hamster F.O. Model : 52.4% reduction in F.O. area after 3 weeks (100 µg topical) vs. 76.6% post-castration . Subcutaneous administration (300 µg) showed minimal systemic impact (27.6% F.O. reduction; 34.7% prostate weight reduction) .
    • Primate Studies : In stump-tailed macaques, 5% this compound induced significant hair regrowth and follicular regeneration without systemic effects .
  • Cyproterone Acetate : Effective at 50 µg/day in castrated hamsters but requires testosterone supplementation, complicating translational relevance .

  • Flutamide : Requires 375 µg/day for F.O. reduction but affects contralateral F.O., indicating systemic absorption .

Formulation Advantages

This compound’s integration with SLN enhances follicular targeting, as shown in porcine and human skin models, where <1% of the drug permeated systemic circulation within 6 hours . This contrasts with older antiandrogens like spironolactone, which showed equivocal results in topical formulations .

生物活性

RU 58841, also known as PSK-3841 or HMR-3841, is a non-steroidal antiandrogen (NSAA) that has garnered attention for its potential therapeutic applications, particularly in treating androgen-dependent conditions such as androgenetic alopecia (hair loss) and acne. Developed in the 1980s by Roussel Uclaf, this compound exhibits a unique mechanism of action by selectively antagonizing androgen receptors without significant systemic effects.

This compound functions primarily as an androgen receptor antagonist, binding with high affinity to androgen receptors in target tissues such as hair follicles and sebaceous glands. This selective binding inhibits the action of androgens like testosterone and dihydrotestosterone (DHT), which are implicated in conditions like hair loss and acne.

Pharmacokinetics

Research indicates that this compound demonstrates a favorable pharmacokinetic profile when administered topically. Studies show that it has minimal systemic absorption, allowing for localized effects without significant hormonal alterations in serum testosterone or DHT levels. For instance, in studies involving hamsters, topical application resulted in a potent reduction of sebaceous gland size without affecting systemic hormone levels .

Efficacy in Hair Regrowth

This compound has been extensively studied for its efficacy in promoting hair regrowth. In a significant study involving stumptailed macaques, this compound was applied topically at varying concentrations (0.5% to 5%) over six months. The results demonstrated a marked increase in hair density and follicle activity, especially at the higher concentrations. The 5% concentration group exhibited a two- to three-fold increase in the number of active scalp follicles .

Table 1: Summary of Hair Regrowth Studies with this compound

Study TypeSubject TypeConcentrationDurationKey Findings
Macaque StudyStumptailed macaques5%6 monthsSignificant increase in hair density and follicle activity
Human Phase I TrialMale pattern baldness5%4 weeksPositive safety profile; results not published
Human Phase II TrialMale pattern baldness2.5% & 5%6 monthsComparable efficacy to finasteride; results not published

Case Studies and Clinical Trials

  • Macaque Model : In a study by Uno et al., macaques treated with a 5% this compound solution showed significant improvements in hair growth metrics compared to placebo groups. Notably, these effects were sustained during prolonged treatment but diminished after cessation .
  • Human Trials : Prostrakan conducted early clinical trials assessing this compound's safety and efficacy in humans. Although the results were never fully published, leaks suggested that this compound performed comparably or better than finasteride, another common treatment for androgenetic alopecia .
  • Sebaceous Gland Inhibition : In hamster models, this compound effectively reduced sebaceous gland size by up to 60%, demonstrating its potential for treating acne and other androgen-mediated disorders without systemic side effects .

Q & A

Basic Research Questions

Q. What validated synthetic pathways exist for RU 58841, and what methodological considerations ensure reproducibility?

  • Methodological Answer : The synthesis of this compound involves multi-step organic reactions, including condensation and cyclization steps. Key reproducibility factors include:

  • Purification : Use column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) and recrystallization from ethanol .
  • Characterization : Confirm identity via 1^1H/13^13C NMR, HPLC (>98% purity), and mass spectrometry. For novel intermediates, elemental analysis is required .
  • Documentation : Provide detailed reaction conditions (temperature, solvent ratios, catalysts) in supplementary materials to enable replication .

Q. Which analytical techniques are critical for characterizing this compound’s purity and stability in preclinical studies?

  • Methodological Answer :

  • Purity : HPLC with UV detection (C18 column, acetonitrile/water mobile phase) and differential scanning calorimetry (DSC) for polymorph identification .
  • Stability : Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect degradation products .
  • Data Reporting : Tabulate retention times, peak areas, and degradation kinetics in supplementary files .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported efficacy across androgen receptor (AR) antagonism studies?

  • Methodological Answer :

  • Experimental Design : Standardize cell-based assays (e.g., AR-transfected HEK293 cells) with controls for ligand concentration (e.g., 1 nM–10 μM this compound) and reference antagonists (e.g., bicalutamide) .
  • Data Analysis : Apply meta-analysis to compare IC₅₀ values across studies, accounting for variables like cell line heterogeneity and assay protocols (e.g., luciferase reporter vs. radioligand binding) .
  • Statistical Tools : Use ANOVA with post-hoc tests to identify significant outliers and confounding factors .

Q. What in vivo models are most suitable for evaluating this compound’s topical efficacy in androgenetic alopecia?

  • Methodological Answer :

  • Animal Models : Use C57BL/6 mice with testosterone-induced alopecia or humanized skin grafts in immunodeficient mice .
  • Dosage Optimization : Conduct dose-ranging studies (0.1%–5% w/v topical formulations) with vehicle controls. Monitor hair regrowth via macrophotography and histology (anagen/telogen ratio) .
  • Ethical Compliance : Adhere to ARRIVE guidelines for humane endpoints and sample size justification .

Q. What molecular docking and dynamics approaches elucidate this compound’s binding kinetics to the androgen receptor?

  • Methodological Answer :

  • Computational Workflow :

Docking : Use AutoDock Vina with AR crystal structure (PDB: 1T7R) to predict binding poses. Validate with free energy perturbation (FEP) calculations .

MD Simulations : Run 100-ns simulations in GROMACS to assess ligand-receptor stability (RMSD < 2 Å) and hydrogen bond occupancy .

  • Experimental Correlation : Cross-validate docking results with surface plasmon resonance (SPR) to measure binding affinity (KD) .

Data Analysis and Interpretation

Q. How should researchers address variability in this compound’s pharmacokinetic (PK) data across species?

  • Methodological Answer :

  • PK Studies : Conduct cassette dosing in rodents and non-human primates, with LC-MS/MS quantification of plasma/tissue concentrations .
  • Modeling : Apply nonlinear mixed-effects modeling (NONMEM) to account for interspecies differences in clearance and volume of distribution .
  • Reporting : Include coefficient of variation (CV) for AUC and Cmax in tabular format, with confidence intervals .

Methodological Best Practices

Q. What strategies ensure rigorous validation of this compound’s off-target effects in kinase inhibition assays?

  • Methodological Answer :

  • Panel Selection : Screen against a kinase panel (e.g., Eurofins KinaseProfiler) at 1 μM and 10 μM concentrations .
  • Hit Confirmation : Use IC50 determination for kinases with >50% inhibition. Cross-validate with cellular assays (e.g., phospho-ERK ELISA) .
  • Data Transparency : Publish full kinase inhibition profiles in supplementary materials, including Z’-factor scores for assay quality .

Tables for Key Methodological Parameters

Parameter Method Recommended Standards References
Synthetic PurityHPLC-UV (C18 column)≥98% purity, retention time ±2%
Binding Affinity (AR)Radioligand Displacement (³H-DHT)IC₅₀ reported with 95% CI
Topical EfficacyAnagen/Telogen Ratio (Histology)≥20% increase vs. vehicle control
Computational ValidationRMSD in MD Simulations<2 Å over 100 ns trajectory

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
RU 58841
Reactant of Route 2
Reactant of Route 2
RU 58841

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。